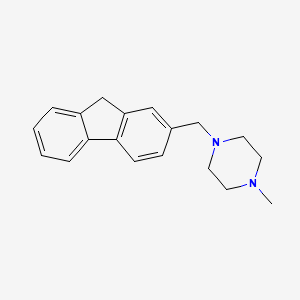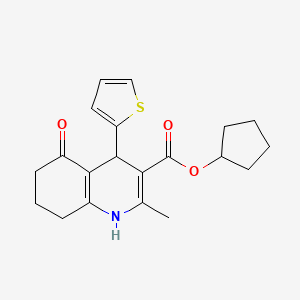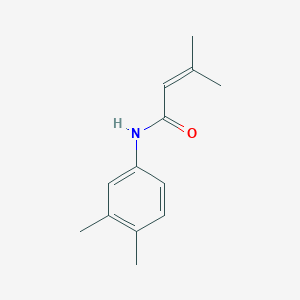
1-(9H-fluoren-2-ylmethyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-fluoren-2-ylmethyl)-4-methylpiperazine is an organic compound that features a fluorenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-fluoren-2-ylmethyl)-4-methylpiperazine typically involves the reaction of 9H-fluoren-2-ylmethyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(9H-fluoren-2-ylmethyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form dihydrofluorene derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(9H-fluoren-2-ylmethyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors.
Mechanism of Action
The exact mechanism of action of 1-(9H-fluoren-2-ylmethyl)-4-methylpiperazine is not well-documented. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The fluorenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 1-(9-Methyl-9H-fluoren-2-yl)-ethanone
- 9H-Fluoren-2-yl (2-methyl-1-naphthyl)methanone
- 1-(9-Propyl-9H-fluoren-2-yl)-ethanone
Comparison: 1-(9H-fluoren-2-ylmethyl)-4-methylpiperazine is unique due to the presence of both a fluorenyl group and a piperazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets compared to similar compounds that may only contain one of these functional groups.
Properties
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-20-8-10-21(11-9-20)14-15-6-7-19-17(12-15)13-16-4-2-3-5-18(16)19/h2-7,12H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKJQUPAQBXKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5216001.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)
![1,7-DIMETHYL-5-(PIPERIDINE-1-CARBONYL)-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5216016.png)


![3-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B5216040.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5216055.png)
![METHYL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)BUTANOATE](/img/structure/B5216063.png)
![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)
![7-[(Dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride](/img/structure/B5216072.png)
![2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N'-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE](/img/structure/B5216078.png)
![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)
